![molecular formula C18H15N3O2 B293047 6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B293047.png)
6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether typically involves multi-step organic reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, leading to the formation of tricyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, acetic anhydride for acetylation, and Raney nickel for hydrogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones .
Scientific Research Applications
Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds have a thieno ring instead of a furo ring, leading to different chemical properties and reactivity.
The uniqueness of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether lies in its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C18H15N3O2/c1-3-22-18-16-15(19-10-20-18)14-11(2)9-13(21-17(14)23-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
PLPKNGWILGCVAY-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=NC2=C1OC3=C2C(=CC(=N3)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=NC=NC2=C1OC3=C2C(=CC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
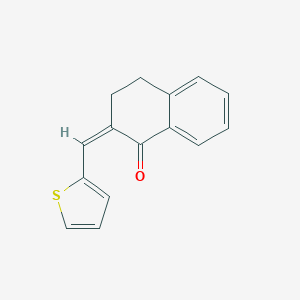
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)
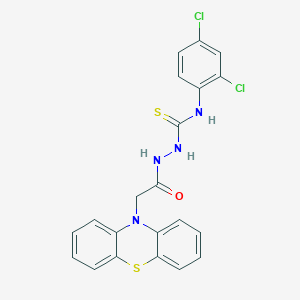
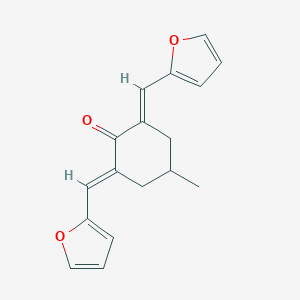
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
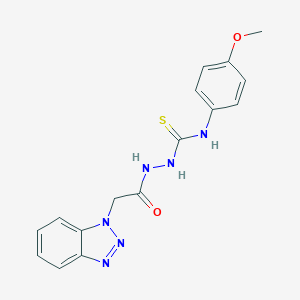
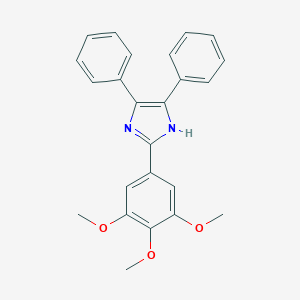
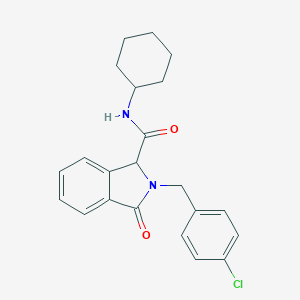
![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292993.png)
![(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone](/img/structure/B292994.png)
